

Application Note: Structural Characterization of 4-Methoxy-2(1H)-pyridinone

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Compound of Interest

Compound Name: 4-Methoxy-2(1H)-pyridinone

CAS No.: 95907-06-5

Cat. No.: B3317337

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Abstract & Core Directive

This guide provides a definitive protocol for the physicochemical and spectral characterization of **4-Methoxy-2(1H)-pyridinone** (CAS: 52545-13-8).[1] Unlike simple aromatics, this heterocyclic scaffold presents a unique analytical challenge: the lactam-lactim tautomerism.[1]

The dominant error in characterizing 2-pyridones is the misidentification of the tautomeric form (keto-amine vs. enol-imine) due to solvent-dependent equilibria.[1] This protocol establishes a self-validating workflow using NMR solvent selection, IR carbonyl analysis, and HPLC retention behavior to ensure structural certainty.[1]

Physicochemical Profile

Property	Specification	Notes
IUPAC Name	4-methoxy-1H-pyridin-2-one	Often referred to as 4-methoxy-2-pyridone.[1][2]
CAS Number	52545-13-8	
Molecular Formula	C H NO	
Molecular Weight	125.13 g/mol	
Appearance	White to off-white crystalline solid	
Solubility	DMSO, Methanol, Ethanol	Limited solubility in non-polar solvents (Hexane).[1]
pKa	~11 (NH acidic), ~0.7 (Basic N)	Amphoteric nature affects HPLC retention.[1]
Tautomerism	Lactam (major) Lactim (minor)	Heavily dependent on phase and solvent polarity.

The Tautomeric Challenge (Expertise & Logic)

The characterization of **4-Methoxy-2(1H)-pyridinone** is governed by the equilibrium between the 2-pyridone (Lactam) and 2-hydroxypyridine (Lactim) forms.[1]

- Solid State: Exists almost exclusively as the Lactam form, stabilized by intermolecular hydrogen-bonded dimers (N-H[1][3]...O=C).
- Solution State:
 - Polar Protic (Water, MeOH): Favors the Lactam form.[1]
 - Non-polar (CHCl

, Gas Phase): The Lactim form becomes energetically competitive, though the 4-methoxy group (electron-donating) tends to stabilize the resonance hybrid of the lactam.[1]

Analytical Implication: If you run NMR in CDCl₃

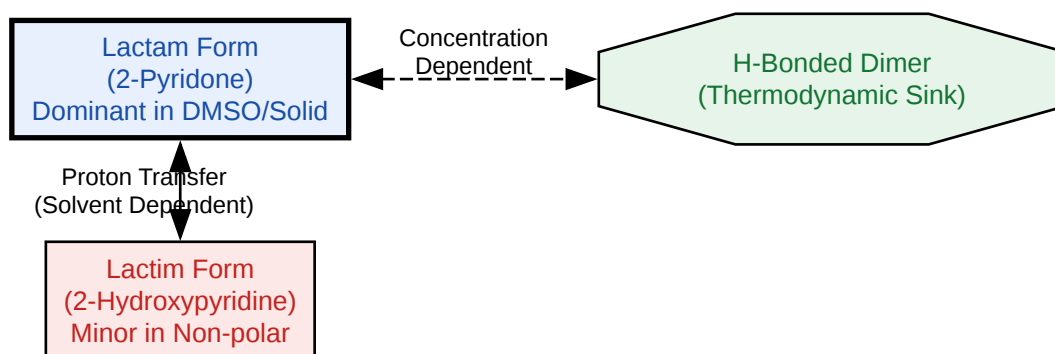
, you may observe line broadening or minor tautomeric peaks.[1] If you run in DMSO-

, the lactam form is locked, providing a clean spectrum.[1] Therefore, DMSO-

is the mandatory solvent for purity release testing.[1]

Visualization: Tautomeric Equilibrium & Dimerization[1]

[4]



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Figure 1: The lactam-lactim equilibrium.[1][3][4] In the solid state and polar solvents, the equilibrium shifts strongly left (Lactam) and down (Dimer).[1]

Analytical Protocols

Nuclear Magnetic Resonance (NMR)

Objective: Structural confirmation and isomer differentiation.[1][5]

Methodology: The 4-methoxy substituent exerts a strong shielding effect on the protons at positions 3 and 5 (ortho to the methoxy group) and a deshielding effect on position 6 (due to the adjacent nitrogen).[1]

Protocol:

- Solvent: Dissolve 5-10 mg of sample in 0.6 mL DMSO-
.
 - Why? DMSO disrupts intermolecular hydrogen bonding, sharpening the N-H signal and locking the tautomer in the Lactam form.[\[1\]](#)
- Acquisition: Standard proton parameters (16 scans, D1=1.0s).
- Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).[\[1\]](#)

Expected Spectral Data (

¹H NMR, 400 MHz, DMSO-

):

Position	Shift (, ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
NH (1)	11.0 - 11.5	Broad Singlet	-	Characteristic of Lactam N-H.[1] Disappears with D O shake.
H-6	7.20 - 7.35	Doublet (d)		Deshielded by adjacent Nitrogen.[1]
H-5	5.80 - 6.00	dd or d		Shielded by 4-OMe.[1] Couples to H-6 and H-3.
H-3	5.70 - 5.90	Doublet (d)		Highly shielded by 4-OMe and Carbonyl.[1] Meta coupling to H-5.
OCH	3.70 - 3.80	Singlet (s)	-	Characteristic methoxy peak.[1] [6]

Critical QC Check: If H-3 and H-5 appear as a complex multiplet or shift significantly downfield (>6.5 ppm), suspect the presence of the Lactim ether impurity or O-alkylation byproduct (4-methoxypyridine derivative).[1]

High-Performance Liquid Chromatography (HPLC)

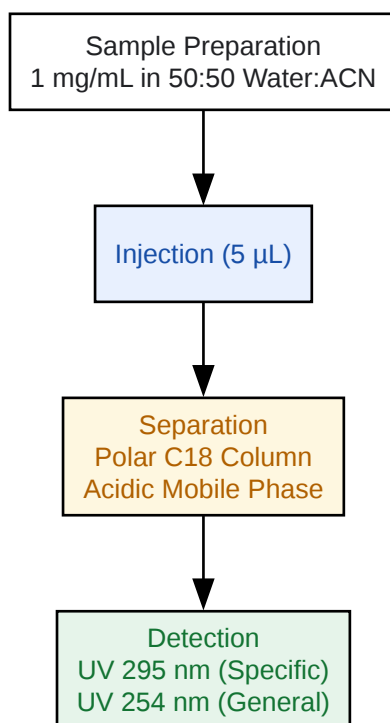
Objective: Purity assessment (>98%) and monitoring of synthesis intermediates.

Challenge: 2-pyridones are polar and amphoteric. Standard C18 columns may cause peak tailing due to interaction with residual silanols.[1]

Protocol:

- Column: C18 with polar embedding (e.g., Waters XBridge or Phenomenex Luna Omega Polar C18).[1]
- Mobile Phase A: Water + 0.1% Formic Acid (Buffers pH to ~2.7, protonating the basic lactim tautomer, ensuring single peak shape).[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 295 nm (Lactam transition) and 254 nm.

Workflow Visualization:



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Figure 2: HPLC workflow emphasizing acidic mobile phase to suppress tautomeric peak splitting.

Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of the Lactam carbonyl.

Protocol: ATR (Attenuated Total Reflectance) on solid neat sample.

Diagnostic Bands:

- 1640 – 1680 cm

: Strong C=O stretch (Amide I).[1] This confirms the Lactam structure.[1] If this band is weak and a band at ~1580 cm

(C=N) dominates, the sample may be the O-methylated impurity (2,4-dimethoxypyridine).[1]

- 2800 – 3200 cm

: Broad N-H stretch.[1] Often involves multiple bands due to hydrogen bonding networks in the crystal lattice.[1]

Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation.[1]

- Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

- Expected Ion:

m/z.[1]

- Fragmentation: Loss of methyl group (

) or CO (

) are common fragmentation pathways for methoxy-pyridones.[1]

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